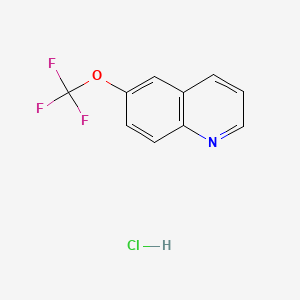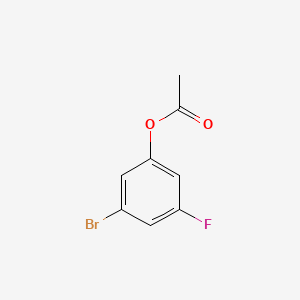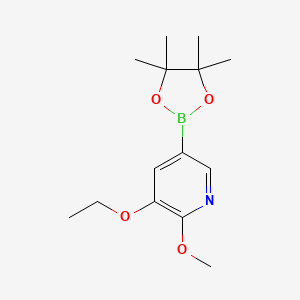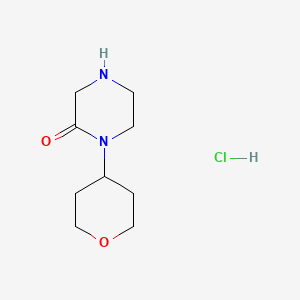
4-Bromo-7,8-dimethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7,8-dimethoxyquinoline: is a synthetic quinoline compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position and two methoxy groups at the 7th and 8th positions on the quinoline ring. It is known for its applications in various scientific research fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-7,8-dimethoxyquinoline typically involves the bromination of 7,8-dimethoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent and brominating agent may also be optimized to reduce costs and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions:
4-Bromo-7,8-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinone derivatives.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in the presence of hydrogen gas (H2).
Major Products:
Substitution Reactions: Products include 4-amino-7,8-dimethoxyquinoline, 4-thio-7,8-dimethoxyquinoline, and 4-alkoxy-7,8-dimethoxyquinoline.
Oxidation Reactions: Products include 4-bromo-7,8-quinone derivatives.
Reduction Reactions: Products include 4-bromo-1,2,3,4-tetrahydro-7,8-dimethoxyquinoline.
Applications De Recherche Scientifique
4-Bromo-7,8-dimethoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-Bromo-7,8-dimethoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and methoxy groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may interact with molecular targets such as kinases, proteases, or G-protein-coupled receptors (GPCRs), affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
4-Bromo-5,8-dimethoxyquinoline: Similar structure but with methoxy groups at different positions.
7,8-Dimethoxyquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-7,8-dimethoxyquinoline: Similar to 4-Bromo-7,8-dimethoxyquinoline but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness:
This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and biological activity. The bromine atom enhances its electrophilic character, making it suitable for various substitution reactions. The methoxy groups increase its lipophilicity, improving its ability to interact with biological membranes and targets.
Propriétés
IUPAC Name |
4-bromo-7,8-dimethoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYDBWWUIQWTIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC(=C2C=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677801 |
Source


|
| Record name | 4-Bromo-7,8-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-70-6 |
Source


|
| Record name | 4-Bromo-7,8-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)


![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)


![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)
